methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate
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Overview
Description
Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate typically involves the reaction of tryptamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Tryptamine: Tryptamine is synthesized from tryptophan through a decarboxylation reaction.
Reaction with Methyl Isocyanate: Tryptamine is then reacted with methyl isocyanate in the presence of a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: Shares a similar indole structure but differs in its functional groups.
Serotonin: Another indole derivative with significant biological activity.
Psilocybin: A naturally occurring indole derivative with psychoactive properties.
Uniqueness
Methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63637-70-7 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H16N2O2/c1-15(13(16)17-2)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
WNUJLNZBQSJYRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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